1-Palmitoyl-2-pyrenedecanoylphosphatidylcholine

Übersicht

Beschreibung

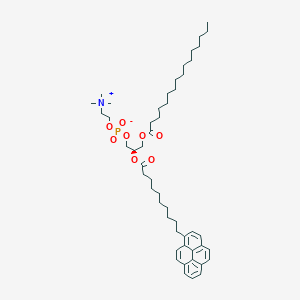

1-Palmitoyl-2-pyrenedecanoylphosphatidylcholine is a fluorescent phospholipid used to study the mechanism of spontaneous phospholipid transfer between single-walled phospholipid vesicles (liposomes) and other membrane interactions . It is a substrate for various phospholipase enzymes, except for cytosolic phospholipase A2 and platelet-activating factor acetylhydrolase . The compound has a molecular formula of C50H76NO8P and a molecular weight of 850.13 g/mol .

Vorbereitungsmethoden

1-Palmitoyl-2-pyrenedecanoylphosphatidylcholine can be synthesized through a series of chemical reactions involving the attachment of a pyrene moiety to a phosphatidylcholine backbone. The synthetic route typically involves the following steps:

Synthesis of pyrenedecanoic acid: This involves the reaction of pyrene with a decanoic acid derivative under specific conditions to form pyrenedecanoic acid.

Formation of pyrenedecanoic acid chloride: Pyrenedecanoic acid is then converted to its corresponding acid chloride using reagents such as thionyl chloride.

Attachment to phosphatidylcholine: The pyrenedecanoic acid chloride is reacted with 1-palmitoyl-2-lyso-phosphatidylcholine to form this compound.

Analyse Chemischer Reaktionen

Spontaneous Intermembrane Transfer

This compound exhibits spontaneous transfer between lipid bilayers via aqueous monomer diffusion rather than vesicle collisions. Key findings include:

The transfer rate remains unaffected by acceptor vesicle concentration, supporting a diffusion-controlled process . Pyrene fluorescence quenching studies demonstrate its utility in tracking lipid redistribution .

Enzymatic Hydrolysis by Phospholipases

1-Palmitoyl-2-pyrenedecanoylphosphatidylcholine serves as a substrate for phospholipase A₂ (PLA₂) isoforms:

| Enzyme | Activity | Detection Method |

|---|---|---|

| Secretory PLA₂ | Hydrolyzes sn-2 ester bond | Fluorescence of 10-pyrenyldecanoic acid |

| Calcium-dependent PLA₂ | Active (excludes cPLA₂/PAF-AH) | Excitation 345 nm/Emission 395 nm |

Hydrolysis releases 10-pyrenyldecanoic acid, whose monomeric fluorescence allows real-time quantification of enzymatic activity . This reaction is critical for studying lipid signaling pathways and inflammation mechanisms.

Fluorescence Quenching and Excimer Formation

The pyrene moiety enables spectroscopic monitoring of lipid interactions:

In oxidized lipoproteins, fluorescence decay correlates with pyrene’s participation in radical chain reactions during lipid peroxidation . Excimer-to-monomer ratios provide insights into membrane microdomain organization .

Antioxidant Interaction in Membranes

Though not a direct reaction, this lipid’s behavior under oxidative stress reveals protective mechanisms:

Its amphipathic structure allows integration into membranes, where it mitigates oxidative damage by scavenging reactive species .

Phase Behavior in Mixed Bilayers

| Component | Interaction | Structural Impact |

|---|---|---|

| Cholesterol | Co-localizes in oxidized lipid domains | Stabilizes bilayer structure |

| DOPC/DPPC | Prefers fluid phases | Modifies membrane curvature and permeability |

Differential scanning calorimetry shows a thermotropic transition at 13.5–19°C, influenced by headgroup interactions . Molecular dynamics simulations reveal cholesterol’s role in sequestering oxidized derivatives .

Wissenschaftliche Forschungsanwendungen

Biophysical Research

1-P-2-Pyr-PC serves as an essential membrane probe for studying lipid bilayer properties and dynamics. Its amphiphilic nature allows it to integrate into biological membranes, where the pyrene moiety provides fluorescence properties sensitive to the local environment. This enables researchers to investigate:

- Membrane Fluidity and Phase Transitions : The compound's fluorescence can be used to study the fluidity of lipid membranes and their phase transitions through techniques such as fluorescence spectroscopy .

- Model Membrane Systems : By incorporating 1-P-2-Pyr-PC into model membranes, researchers can simulate natural membrane environments, facilitating controlled experiments on membrane dynamics and interactions with proteins or other lipids.

Drug Delivery Systems

The compound is also utilized in drug delivery applications , where its ability to form lipid bilayers and vesicles is leveraged. Key aspects include:

- Encapsulation of Therapeutics : 1-P-2-Pyr-PC can encapsulate drugs within lipid vesicles, enhancing their stability and bioavailability during delivery to target sites.

- Targeted Delivery Mechanisms : The unique structural features of 1-P-2-Pyr-PC allow for modifications that can improve targeting specificity for certain cell types or tissues .

Cellular Signaling Studies

Research indicates that 1-P-2-Pyr-PC plays a role in cellular signaling pathways due to its phosphatidylcholine backbone. It has been shown to interact with mitochondrial membranes, providing protective effects against oxidative stress by scavenging free radicals. This interaction is crucial for understanding how membranes influence cellular signaling and stress responses.

Interaction Studies

Studies involving 1-P-2-Pyr-PC focus on its behavior within lipid bilayers and interactions with proteins or other lipids:

- Lateral Diffusion : Investigations have demonstrated that the compound affects the lateral diffusion rates of phospholipids in bilayers, which is critical for understanding membrane dynamics .

- Cluster Formation : In gel-state dipalmitoylphosphatidylcholine bilayers, the pyrene lipids can form clusters, influencing the overall membrane properties and behavior .

Wirkmechanismus

The mechanism of action of 1-palmitoyl-2-pyrenedecanoylphosphatidylcholine involves its interaction with phospholipase enzymes. Upon hydrolysis by these enzymes, the compound produces 10-pyrenyldecanoic acid, which exhibits fluorescence. This fluorescence can be measured to quantify the activity of the phospholipase enzymes . The compound’s interaction with membranes and its ability to transfer between vesicles also contribute to its utility in membrane studies .

Vergleich Mit ähnlichen Verbindungen

1-Palmitoyl-2-pyrenedecanoylphosphatidylcholine is unique due to its fluorescent pyrene moiety, which allows for the study of membrane interactions and enzyme activity through fluorescence-based assays. Similar compounds include:

1-Palmitoyl-2-oleoylphosphatidylcholine: A common phospholipid used in membrane studies but lacks the fluorescent properties of the pyrene moiety.

1-Palmitoyl-2-arachidonoylphosphatidylcholine: Another phospholipid used in research, particularly in studies involving arachidonic acid metabolism, but also lacks fluorescence.

1-Palmitoyl-2-(12-pyrenedodecanoyl)phosphatidylcholine: Similar to this compound but with a different chain length on the pyrene moiety, affecting its membrane interactions and fluorescence properties.

These comparisons highlight the unique properties of this compound, particularly its utility in fluorescence-based studies.

Biologische Aktivität

1-Palmitoyl-2-pyrenedecanoylphosphatidylcholine (PPDPC) is a fluorescent phospholipid that has been extensively studied for its biological activity and role as a membrane probe. This compound combines a palmitoyl fatty acid with a pyrene moiety, which imparts unique properties that facilitate the study of membrane dynamics and interactions. Its applications span from understanding lipid bilayer behavior to probing membrane permeability and fluidity.

- Chemical Formula : C₅₀H₇₆NO₈P

- Molecular Weight : 850.13 g/mol

- CAS Number : 95864-17-8

- Solubility : Soluble in DMSO, insoluble in water

Biological Activity Overview

PPDPC exhibits several key biological activities, primarily related to its interaction with lipid membranes:

- Membrane Dynamics : PPDPC serves as a valuable tool for studying the fluidity and phase behavior of lipid bilayers. It has been shown to induce phase separation in phosphatidylcholine matrices, which is crucial for understanding membrane organization and function .

- Fluorescence Properties : The pyrene group provides fluorescence characteristics that allow researchers to monitor lipid interactions and phase transitions through techniques such as fluorescence spectroscopy. The excimer-to-monomer fluorescence intensity ratio can indicate changes in lipid packing and organization within membranes .

- Lateral Diffusion : Studies have indicated that PPDPC does not significantly alter the lateral diffusion rates of phospholipids in fluid bilayers, suggesting that its presence does not critically affect the mobility of other lipids within the membrane .

- Interaction with Proteins : PPDPC can serve as a substrate for various phospholipases, facilitating studies on lipid metabolism and signaling pathways. Upon hydrolysis, it generates 10-pyrenyldecanoic acid, which retains fluorescence properties useful for quantifying enzymatic activity .

Case Study 1: Phase Separation Induced by PEG

A study demonstrated that PPDPC embedded in phosphatidylcholine liposomes exhibited temperature-dependent phase separation when exposed to polyethylene glycol (PEG). This finding suggests that osmotic gradients are not necessary for phase segregation; rather, dehydration effects induced by PEG play a significant role .

| Lipid Composition | Phase Behavior | Observations |

|---|---|---|

| DMPC/PPDPC | Phase Separation | Induced by PEG |

| SOPC/PPDPC | No Phase Separation | Stable at high temperatures |

Case Study 2: Membrane Permeabilization

Research utilizing PPDPC has revealed insights into the mechanisms of membrane permeabilization by surfactants like Tween 80. The fluorescent properties of PPDPC allowed for real-time monitoring of changes in membrane integrity during solubilization processes .

Eigenschaften

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-(10-pyren-1-yldecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H76NO8P/c1-5-6-7-8-9-10-11-12-13-14-17-20-23-29-47(52)56-39-45(40-58-60(54,55)57-38-37-51(2,3)4)59-48(53)30-24-21-18-15-16-19-22-26-41-31-32-44-34-33-42-27-25-28-43-35-36-46(41)50(44)49(42)43/h25,27-28,31-36,45H,5-24,26,29-30,37-40H2,1-4H3/t45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLOWUUVDRBGKM-WBVITSLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H76NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40914778 | |

| Record name | 3-(Hexadecanoyloxy)-2-{[10-(pyren-1-yl)decanoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

850.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95864-17-8 | |

| Record name | 1-Palmitoyl-2-(1'-pyreneoctanoyl)glycero-3-phosphochine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095864178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hexadecanoyloxy)-2-{[10-(pyren-1-yl)decanoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.